molecular formula C8H8BrNaO3S B13181329 Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate

Cat. No.: B13181329
M. Wt: 287.11 g/mol
InChI Key: WYZFCOCDMMWZTH-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H8BrNaO3S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-methoxy-4-methylbenzene. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process involves heating the reactants in an aqueous medium, followed by purification steps to isolate the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include interactions with nucleophilic sites on target molecules, leading to the formation of sulfonated products .

Comparison with Similar Compounds

  • Sodium 5-bromo-2-chloro-4-methylbenzene-1-sulfinate
  • Sodium 5-bromo-2-methoxy-4-chlorobenzene-1-sulfinate

Comparison: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective .

Biological Activity

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a sulfonate group which enhances its solubility and bioavailability, making it an attractive candidate for further investigation in drug development. The presence of bromine and methoxy groups on the benzene ring contributes to its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Binding : Its structure allows for potential interactions with specific receptors, influencing signal transduction processes in cells.
  • Cytotoxic Effects : Studies indicate that similar compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anti-tumor properties.

In Vitro Studies

Research has shown that sodium sulfinates can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human tumor cells at nanomolar concentrations while maintaining low toxicity to normal cells. This suggests a favorable therapeutic index for this compound.

Table 1: Cytotoxicity of Sulfonate Compounds Against Cancer Cell Lines

Compound NameIC50 (nM)Cell Line Tested
This compoundTBDA549 (lung cancer)
Styryl benzyl sulfone50DU145 (prostate cancer)
Benzyl sulfonamide100K562 (leukemia)

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

There is emerging evidence that sodium sulfinates exhibit antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.

Case Studies

One notable study focused on the synthesis and biological evaluation of various sulfonate compounds, including this compound. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their importance in addressing antibiotic resistance.

Properties

Molecular Formula

C8H8BrNaO3S

Molecular Weight

287.11 g/mol

IUPAC Name

sodium;5-bromo-2-methoxy-4-methylbenzenesulfinate

InChI

InChI=1S/C8H9BrO3S.Na/c1-5-3-7(12-2)8(13(10)11)4-6(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

WYZFCOCDMMWZTH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)[O-])OC.[Na+]

Origin of Product

United States

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